molecular formula C16H15F2NO3 B5757771 4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide

4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide

Cat. No.: B5757771
M. Wt: 307.29 g/mol
InChI Key: VYUBKVDLBUNQGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide, also known as DFN-02, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DFN-02 is a member of the benzamide class of compounds and is structurally similar to other compounds that have been used in various medications.

Mechanism of Action

The mechanism of action of 4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide is not fully understood, but it is believed to involve the modulation of the activity of certain ion channels in the nervous system. Specifically, this compound has been shown to modulate the activity of voltage-gated sodium channels, which play a key role in the transmission of pain signals.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on voltage-gated sodium channels, this compound has also been shown to modulate the activity of other ion channels and receptors in the nervous system. These effects may contribute to its potential therapeutic benefits for neuropathic pain.

Advantages and Limitations for Lab Experiments

4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been well-characterized through various analytical techniques. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide. One area of research could focus on further elucidating its mechanism of action, which could provide insights into its potential therapeutic applications. Another area of research could focus on developing new analogs of this compound with improved efficacy and safety profiles. Additionally, research could focus on exploring the potential use of this compound in other areas of medicine beyond neuropathic pain.

Synthesis Methods

4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide can be synthesized through a multi-step process that involves the use of various reagents and solvents. The synthesis process has been optimized to produce high yields of pure this compound. The exact details of the synthesis process are beyond the scope of this paper, but it is important to note that the process is well-established and has been validated through various analytical techniques.

Scientific Research Applications

4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the use of this compound as a potential treatment for neuropathic pain. Neuropathic pain is a type of chronic pain that is caused by damage or dysfunction of the nervous system. Current treatments for neuropathic pain are often ineffective and have significant side effects.

Properties

IUPAC Name

4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO3/c1-10-3-8-14(21-2)13(9-10)19-15(20)11-4-6-12(7-5-11)22-16(17)18/h3-9,16H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUBKVDLBUNQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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